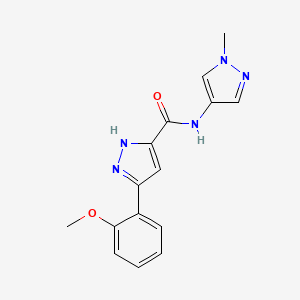
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a fluorine atom at the 4-position of the phenyl ring.
1-(4-chlorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a chlorine atom at the 4-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C15H15N5O2 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-20-9-10(8-16-20)17-15(21)13-7-12(18-19-13)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,17,21)(H,18,19) |
Clé InChI |
BIUPFDFNBUXSNV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B14935199.png)
![N-(2-chlorophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B14935200.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B14935208.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B14935213.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14935218.png)
![1',3',5'-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14935219.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B14935226.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14935244.png)
![2-(4-Hydroxyphthalazin-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14935245.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935255.png)
![1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B14935263.png)
![N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935268.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14935275.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14935289.png)
